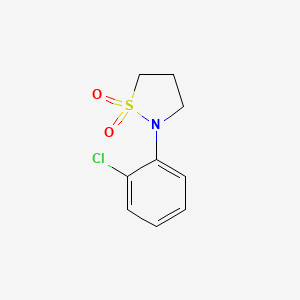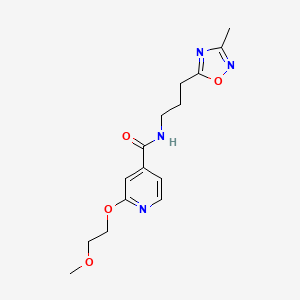
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The presence of the fluorophenyl group suggests that it may have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds are often synthesized via multicomponent reactions (MCRs). These reactions typically involve the reaction of an amine, a carbonyl compound, and a α-halocarbonyl or α-cyanocarbonyl compound .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that “1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid” can undergo would depend on its exact structure and the conditions used.Wissenschaftliche Forschungsanwendungen
Biomarker Applications in Tobacco-Related Cancer Research
1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid may not have been directly studied, but its structural analogs and related compounds are frequently analyzed in the context of cancer research and biomarker discovery. For instance, the assessment of carcinogen metabolites in human urine, including various aromatic amines and heterocyclic compounds similar in structure or function to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, is essential for understanding the links between tobacco exposure and cancer risk. These studies highlight the importance of identifying and quantifying specific carcinogens and their metabolites to evaluate exposure levels and potential health risks associated with tobacco use (Hecht, 2002).
Environmental Impact of Fluorinated Compounds
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) explores the environmental presence and effects of fluorinated compounds. These studies provide a broader context for understanding the environmental behavior and potential risks of various fluorinated substances, including those structurally related to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The focus on the environmental releases, persistence, and human exposure of these compounds underlines the necessity for further research and risk assessment for safer environmental practices (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, is crucial for understanding the environmental fate of these substances. Studies review the biodegradability of important precursors and the impact of microbial action on their transformation and ultimate degradation. These insights are vital for assessing the environmental persistence and potential toxicity of polyfluoroalkyl substances, guiding the development of strategies to mitigate their effects on ecosystems (Liu & Mejia Avendaño, 2013).
Synthesis and Industrial Applications
The synthesis of fluorinated biphenyl compounds, serving as key intermediates in the manufacture of various pharmaceuticals and agrochemicals, demonstrates the industrial relevance of fluorinated aromatic compounds. While not directly related to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, these studies showcase the methodologies and applications of fluorinated compounds in creating valuable products. Such research underlines the importance of developing efficient, cost-effective synthetic routes for fluorinated compounds, including potential derivatives of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (Qiu et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDPASDXDBGZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)
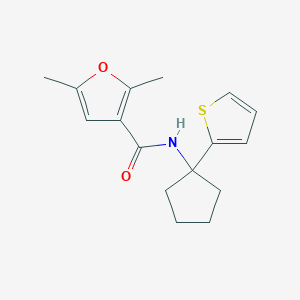
![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)
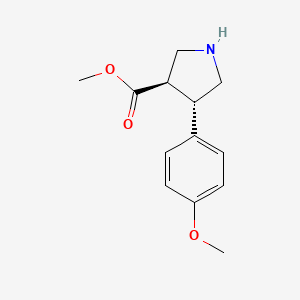


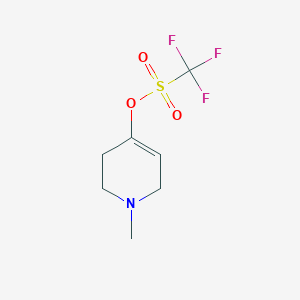
![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

